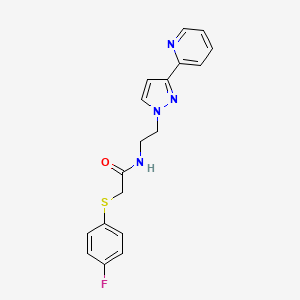

2-((4-fluorophenyl)thio)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Description

The compound 2-((4-fluorophenyl)thio)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a structurally complex acetamide derivative featuring a fluorophenylthio moiety and a pyridinyl-pyrazole ethyl group.

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4OS/c19-14-4-6-15(7-5-14)25-13-18(24)21-10-12-23-11-8-17(22-23)16-3-1-2-9-20-16/h1-9,11H,10,12-13H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGKNYXRWGXAUMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN(C=C2)CCNC(=O)CSC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)thio)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:

Formation of the thioether linkage: This can be achieved by reacting 4-fluorothiophenol with an appropriate alkylating agent under basic conditions.

Synthesis of the pyrazole moiety: This involves the cyclization of a hydrazine derivative with a diketone or equivalent precursor.

Coupling of the pyrazole and pyridine units: This step often requires the use of a coupling reagent such as EDCI or DCC in the presence of a base.

Final assembly: The final step involves the acylation of the intermediate with an appropriate acylating agent to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorophenyl)thio)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation.

Substitution: The fluorine atom on the phenyl ring can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, hydrogenation catalysts.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-((4-fluorophenyl)thio)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-((4-fluorophenyl)thio)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

The target compound shares key structural motifs with several analogs:

- Pyridinyl-Pyrazole Core: Similar to compounds in and (e.g., 266 and 267), which contain pyridinyl-imidazole or pyridinyl-thienopyrimidine systems. These cores enhance binding to kinase domains .

- Fluorophenylthio Group: The 4-fluorophenylthio substituent increases lipophilicity compared to non-fluorinated analogs (e.g., 1b and 1c in , which use methoxy or morpholino groups) .

- Acetamide Linker : A common feature in –8 and 11, this linker improves solubility and facilitates synthetic diversification .

Table 1: Structural Comparison of Analogs

Physical and Spectral Properties

- Melting Points : Fluorinated analogs exhibit higher melting points, suggesting enhanced crystallinity. For example, 267 melts at 139°C , while a pyrazolo-pyrimidine analog in melts at 302–304°C due to rigid aromatic stacking .

- Spectral Data :

Pharmacological Aspects

While direct data for the target compound are lacking, analogs provide insights:

Biological Activity

2-((4-fluorophenyl)thio)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide (CAS Number: 1797326-48-7) is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity studies, and structure-activity relationships.

The molecular formula of the compound is , with a molecular weight of 410.5 g/mol. The compound features a thioether linkage and a pyrazole moiety, which are known to contribute to various biological activities.

Research indicates that compounds containing pyrazole and pyridine structures exhibit significant interactions with various biological targets, including kinases and inflammatory pathways. The specific mechanisms through which this compound exerts its effects are still under investigation, but potential mechanisms include:

- Inhibition of Kinases : Similar compounds have shown to inhibit kinases involved in cancer progression.

- Anti-inflammatory Activity : The compound may modulate inflammatory pathways, reducing cytokine release.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:

These values indicate that the compound exhibits significant cytotoxicity against breast cancer (MCF7), glioma (SF-268), and lung cancer (NCI-H460) cell lines.

Structure-Activity Relationship (SAR)

The presence of the fluorophenyl and thioether groups in the structure contributes to enhanced potency against specific cancer types. Modifications in the pyrazole and pyridine components can lead to variations in biological activity, highlighting the importance of these functional groups in drug design.

Case Studies

- Anti-cancer Activity : A study by Bouabdallah et al. demonstrated that related pyrazole derivatives showed significant cytotoxic potential against Hep-2 and P815 cell lines with IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL, reinforcing the potential for similar compounds like this compound to exhibit comparable effects .

- Anti-inflammatory Potential : The dual inhibition of inflammatory pathways by compounds similar to this one suggests a promising avenue for treating diseases characterized by chronic inflammation .

Q & A

Basic: What are the key synthetic routes and optimization strategies for this compound?

The synthesis typically involves:

- Thioether formation : Reaction of 4-fluorothiophenol with chloroacetyl intermediates under basic conditions (e.g., K₂CO₃ in acetone) .

- Amide coupling : Using carbodiimide-based coupling agents (e.g., EDCI/HOBt) to link the thioether-acetamide core to the pyrazolyl-ethylamine moiety .

- Solvent optimization : Dichloromethane (DCM) or acetonitrile improves reaction homogeneity, while triethylamine acts as a catalyst for amide bond formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

- Monitoring : Thin-layer chromatography (TLC) with UV visualization tracks reaction progress .

Basic: What spectroscopic techniques are essential for characterizing this compound?

- ¹H/¹³C NMR : Assigns proton environments (e.g., fluorophenyl aromatic signals at δ 7.2–7.5 ppm) and confirms acetamide carbonyl (δ ~170 ppm) .

- IR spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, C-F at ~1220 cm⁻¹) .

- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 412.12) .

- X-ray crystallography : Resolves bond lengths (e.g., C-S bond: ~1.81 Å) and dihedral angles critical for reactivity prediction .

Basic: How to assess the compound’s stability under different pH and temperature conditions?

- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

- Thermal stability : Thermogravimetric analysis (TGA) under nitrogen (25–300°C, 10°C/min) identifies decomposition points (>200°C typical) .

- Kinetic analysis : Pseudo-first-order rate constants (k) calculated from degradation profiles inform shelf-life predictions .

Advanced: How to resolve contradictions in biological activity data across structural analogs?

- Statistical meta-analysis : Pool data from analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) to identify trends in IC₅₀ values .

- Molecular docking : Use AutoDock Vina to compare binding affinities to targets (e.g., COX-2 or kinase enzymes) and rationalize activity differences .

- In vitro validation : Repeat assays under standardized conditions (e.g., ATPase inhibition assays with controls for solvent effects) .

Advanced: What computational methods predict the compound’s interaction with biological targets?

- Density functional theory (DFT) : Optimizes geometry (B3LYP/6-31G* basis set) to calculate electrostatic potential maps for nucleophilic/electrophilic sites .

- Molecular dynamics (MD) simulations : Simulate target binding (e.g., 100 ns trajectories in GROMACS) to assess stability of ligand-receptor complexes .

- ADMET prediction : SwissADME estimates logP (~2.8), bioavailability (≥0.55), and blood-brain barrier permeability .

Advanced: What strategies optimize the compound’s synthetic yield and purity?

- Catalyst screening : Test alternatives to EDCI (e.g., DCC or HATU) to improve amide coupling efficiency .

- Temperature control : Lower reaction temperatures (0–5°C) reduce byproducts during thioether formation .

- Workup optimization : Liquid-liquid extraction (ethyl acetate/water) removes unreacted starting materials before chromatography .

Advanced: How to design SAR studies for modifying substituents to enhance activity?

- Substituent libraries : Synthesize analogs with varying groups (e.g., -OCH₃, -CF₃) at the fluorophenyl or pyridine positions .

- Biological testing : Screen analogs against panels (e.g., NCI-60 cancer cell lines) and correlate structural features with IC₅₀ values .

- 3D-QSAR modeling : CoMFA or CoMSIA maps steric/electronic requirements for target engagement .

Basic: What are the primary biological targets and assays for initial activity screening?

- Enzyme inhibition : Test against kinases (e.g., EGFR) using ADP-Glo™ assays .

- Antimicrobial activity : Broth microdilution (MIC determination) against S. aureus and E. coli .

- Anti-inflammatory potential : COX-2 inhibition ELISA or LPS-induced TNF-α suppression in macrophages .

Advanced: How to analyze crystallographic data to inform reactivity and bioactivity?

- Bond critical point (BCP) analysis : AIM theory identifies weak interactions (e.g., C-H···O) affecting molecular packing .

- Hirshfeld surfaces : Quantify intermolecular contacts (e.g., π-π stacking vs. hydrogen bonding) influencing solubility .

- Torsional flexibility : Compare X-ray and DFT-optimized structures to assess conformational stability in solution .

Advanced: What are the mechanistic insights into the compound’s chemical reactions?

- Thioether formation : Proceeds via SN2 mechanism, with fluoride leaving group confirmed by ¹⁹F NMR .

- Amide coupling : Carbodiimide activates the carboxylate, forming an O-acylisourea intermediate .

- Byproduct mitigation : Additive scavengers (e.g., DMAP) suppress racemization during coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.